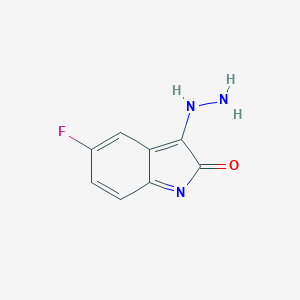

5-氟-3-腙基吲哚啉-2-酮

描述

Synthesis Analysis

The synthesis of derivatives of hydrazonoindolin-2-one, such as 5-Fluoro-3-hydrazonoindolin-2-one, often involves fluorination reactions that can selectively produce compounds with desired fluorine substitutions. Yang et al. (2018) demonstrated efficient syntheses of fluorooxindoles via fluorination of hydrazonoindolin-2-one with Selectfluor, highlighting the role of solvent conditions in achieving selectivity between different fluorinated products (Yang et al., 2018). This process underlines the importance of controlled reactions in synthesizing specific fluorinated derivatives for further study.

Molecular Structure Analysis

The molecular structure of 5-Fluoro-3-hydrazonoindolin-2-one derivatives has been elucidated through various spectroscopic techniques. For instance, El‐Faham et al. (2015) characterized N′-(2-oxoindolin-3-ylidene)hydrazide-hydrazones derivatives, providing insights into the molecular frameworks that underpin the biological activity of these compounds (El‐Faham et al., 2015).

Chemical Reactions and Properties

The chemical behavior of 5-Fluoro-3-hydrazonoindolin-2-one and its derivatives involves various reactions that highlight the compound’s reactivity and potential for modification. Zhang et al. (2023) described a base-mediated cycloaddition reaction, which serves as a method for incorporating both a fluorine atom and a fluoroalkyl group into pyrazole cores, indicating the versatility of fluorinated compounds in chemical synthesis (Zhang et al., 2023).

科学研究应用

金属配合物的合成

5-氟-3-腙基吲哚啉-2-酮用于合成新型四齿席夫碱及其Co(II)、Ni(II)、Cu(II)、Zn(II)、Cd(II)和Hg(II)配合物 . 这些配合物是由5-氟-3-腙基吲哚啉-2-酮与间苯二甲醛缩合形成的 .

抗菌活性

从5-氟-3-腙基吲哚啉-2-酮合成的化合物已对其体外抗菌和抗真菌活性进行了研究 . 它们已针对两种革兰氏阴性菌(志贺氏菌和产气肠杆菌)和一种革兰氏阳性菌(金黄色葡萄球菌)以及三种真菌菌株(克鲁维酵母菌、假丝酵母菌和厚皮马拉色菌)进行了测试 .

DNA 裂解能力

从5-氟-3-腙基吲哚啉-2-酮合成的金属配合物已对其DNA 裂解能力进行了分析 . 这种性质在研究遗传物质及其操纵中很重要。

抗乳腺癌活性

一种具有3-腙基吲哚啉-2-酮骨架 (HI 5) 的新型化合物经过精心设计、合成和生物学评估,显示出有希望的抗乳腺癌活性 . 发现 HI 5 的细胞毒性是内在地介导的凋亡,而凋亡反过来又与 Bcl-2 表达降低和 caspase 3 和 p53 的高度激活有关 .

CDK2 抑制活性

化合物 HI 5 在人乳腺癌 MCF-7 细胞系中表现出明显的 CDK2 抑制活性 and 细胞毒性 . 这使其成为开发新型抗癌药物的潜在候选者。

细胞周期阻滞

发现 HI 5 能阻断 MCF-7 细胞系的增殖,并在 G2/M 期阻滞细胞周期 . 这种性质在研究细胞生物学和开发癌症等疾病的治疗方法方面至关重要。

作用机制

Target of Action

5-Fluoro-3-hydrazonoindolin-2-one is a derivative of isatin, a molecule with significant pharmacological importance . It has been found to exhibit remarkable activity against key proteins such as Staphylococcus aureus protein (PDB ID: 1JIJ), Escherichia coli protein (PDB ID: 1T9U), Pseudomonas aeruginosa protein (PDB ID: 2UV0), and Acinetobacter baumannii protein (PDB ID: 4HKG) . These proteins are involved in various biological processes and are potential targets for antimicrobial and anticancer therapies.

Mode of Action

It is believed to interact with its targets through molecular docking . This interaction can lead to changes in the function of the target proteins, potentially inhibiting their activity and leading to the observed antimicrobial and anticancer effects .

Pharmacokinetics

Adme/t calculations have been performed to gain insights into the potential effects and reactions of these molecules within human metabolism . These properties are crucial in determining the compound’s bioavailability and its overall effectiveness as a therapeutic agent.

Result of Action

5-Fluoro-3-hydrazonoindolin-2-one has been found to display remarkable activity against the renal cancer cell line UO-31 . Additionally, it exhibited significant cytotoxicity against Candida albicans and Cryptococcus neoformans . These results suggest that the compound’s action leads to the inhibition of cell growth and survival, contributing to its antimicrobial and anticancer effects.

属性

IUPAC Name |

3-diazenyl-5-fluoro-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-4-1-2-6-5(3-4)7(12-10)8(13)11-6/h1-3,10-11,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUZIGMUYFFWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=C(N2)O)N=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468168 | |

| Record name | 5-Fluoro-3-hydrazonoindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

283584-52-1 | |

| Record name | 5-Fluoro-3-hydrazonoindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

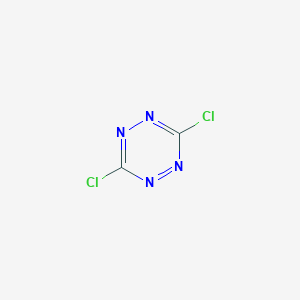

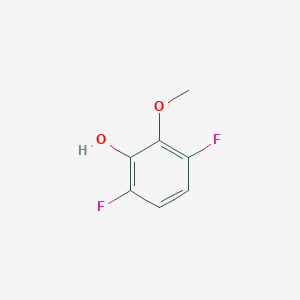

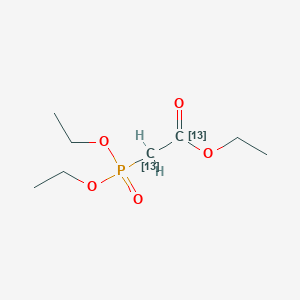

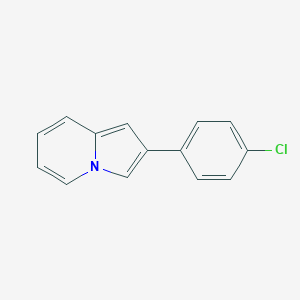

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

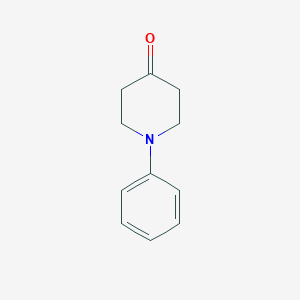

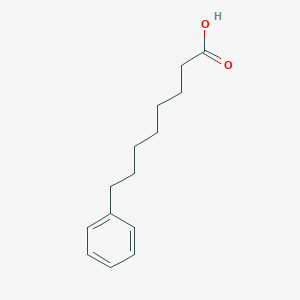

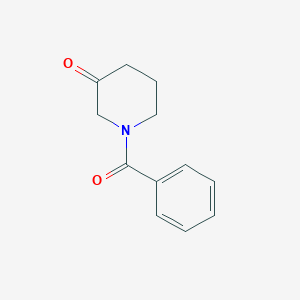

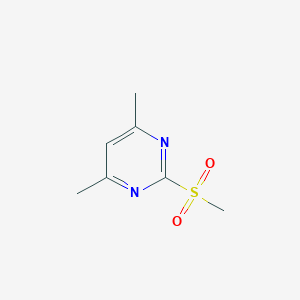

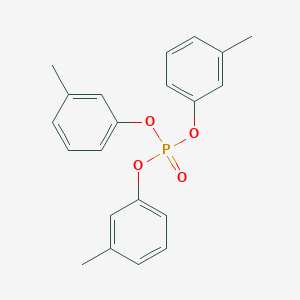

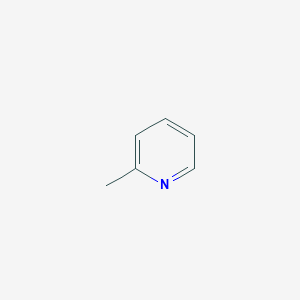

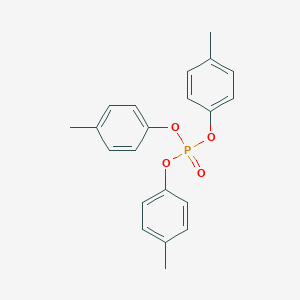

Feasible Synthetic Routes

Q & A

Q1: What makes 5-fluoro-3-hydrazonoindolin-2-one valuable in the development of potential antimicrobial agents?

A: 5-Fluoro-3-hydrazonoindolin-2-one is a versatile building block for creating Schiff base ligands. These ligands readily form complexes with various metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) []. This complexation can enhance the biological activity of the resulting compounds compared to the original organic molecule. The study highlighted in the provided abstract investigated the antimicrobial properties of such metal complexes against a range of Gram-positive and Gram-negative bacteria and fungal strains [].

Q2: What spectroscopic techniques were used to characterize the 5-fluoro-3-hydrazonoindolin-2-one derived metal complexes?

A: While the abstract doesn't specify the exact spectroscopic techniques used, it mentions that "physico-chemical characterization" was performed to determine the structure of the synthesized complexes []. This likely includes techniques like:

Q3: What biological activities were investigated for the 5-fluoro-3-hydrazonoindolin-2-one derived metal complexes?

A: The research explored the in vitro antibacterial and antifungal activities of the synthesized metal complexes []. Specifically, they tested the compounds against:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid](/img/structure/B31794.png)